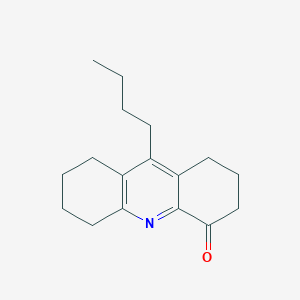
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom of the acridine ring system, which is partially hydrogenated, making it a hexahydroacridine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine or its derivatives.
Hydrogenation: The acridine ring system is partially hydrogenated to form the hexahydroacridine core. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Butylation: The butyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the partially hydrogenated acridine with butyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to fully hydrogenated acridine derivatives.
Substitution: The butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides (e.g., butyl bromide) in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Acridone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various alkyl or functional group-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group and the partially hydrogenated acridine core contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Butylacridine: Lacks the hydrogenation of the acridine ring.
2,3,5,6,7,8-Hexahydroacridin-4(1H)-one: Lacks the butyl group.
9-Butyl-2,3,5,6,7,8-tetrahydroacridin-4(1H)-one: Partially hydrogenated with fewer hydrogen atoms.
Uniqueness
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one is unique due to its specific combination of a butyl group and a partially hydrogenated acridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
99922-92-6 |
|---|---|
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3 |
Clave InChI |
QBPDEDBUTGNVEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


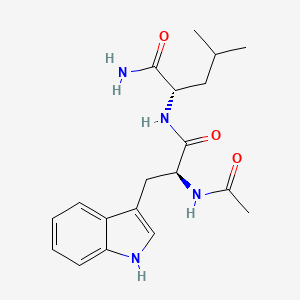
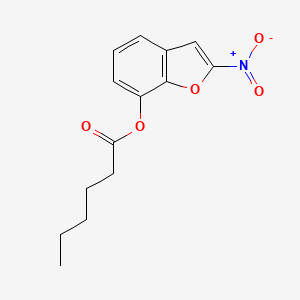
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

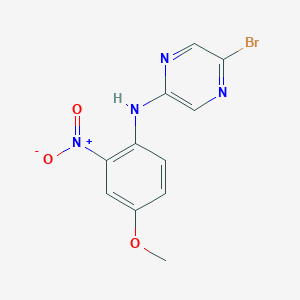
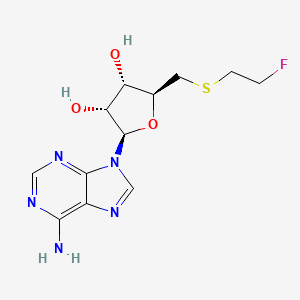
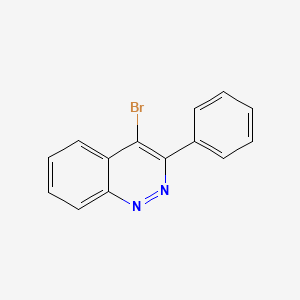
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)

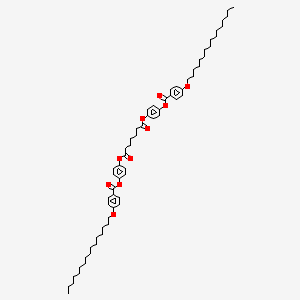
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)



